5-Bromo-6-p-tolyl-pyridin-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPKJQBVHWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-p-tolyl-pyridin-2-ylamine: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Bromo-6-p-tolyl-pyridin-2-ylamine is not extensively available in public literature. This guide is a comprehensive technical overview constructed from established principles of pyridine chemistry and extrapolated data from structurally analogous compounds. All protocols and predicted data are intended for informational and research guidance purposes.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2][3] The introduction of a bromine atom and a p-tolyl group, as in the case of this compound, offers a versatile platform for further chemical modification and the exploration of novel biological activities. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the p-tolyl group can influence the compound's steric and electronic properties, potentially enhancing target binding and pharmacokinetic profiles.[4] This guide provides a detailed exploration of the chemical structure, predicted properties, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of new therapeutic agents.
I. Chemical Structure and Nomenclature
IUPAC Name: 5-Bromo-6-(p-tolyl)pyridin-2-amine
Chemical Formula: C₁₂H₁₁BrN₂
Molecular Weight: 263.14 g/mol
Canonical SMILES: Nc1ccc(Br)c(c1)c2ccc(C)cc2
Structural Diagram:
Caption: Chemical structure of this compound.
II. Predicted Physicochemical Properties
The following properties are predicted based on the structure of this compound and data from analogous compounds.
| Property | Predicted Value | Reference/Basis for Prediction |
| Melting Point | 140 - 150 °C | Based on the melting point of similar substituted 2-aminopyridines.[5][6] |
| Boiling Point | > 350 °C | Extrapolated from related aromatic compounds.[5] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | Based on the predicted polarity and the solubility of similar compounds.[6] |
| pKa | ~4.5 | Estimated based on the pKa of 2-aminopyridine and the electronic effects of the substituents.[6] |
| LogP | ~3.5 | Calculated based on the lipophilicity of the constituent fragments.[5] |
III. Proposed Synthesis and Characterization
While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted 2-aminopyridines.[7][8][9][10] A common and effective approach involves a Suzuki cross-coupling reaction.[11]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Suzuki Coupling
-
To a solution of 2-amino-5,6-dibromopyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add p-tolylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., 10-30%) to isolate the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Predicted Spectroscopic Data:
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.7 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 7.2-7.4 (m, 4H): Aromatic protons of the p-tolyl group.
-
δ 6.5-6.7 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 4.5-5.0 (br s, 2H): Amine (-NH₂) protons.
-
δ 2.4 (s, 3H): Methyl (-CH₃) protons of the p-tolyl group.
Rationale: The chemical shifts are predicted based on the electronic environment of the protons. The protons on the pyridine ring will be influenced by the electron-withdrawing bromine and the aromatic p-tolyl group. The amine protons will likely appear as a broad singlet. The p-tolyl protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.[12]
¹³C NMR (100 MHz, CDCl₃):
-
δ 158-160: C-NH₂ carbon of the pyridine ring.
-
δ 140-150: Quaternary carbons of the pyridine and p-tolyl rings.
-
δ 125-135: Aromatic carbons of the p-tolyl ring.
-
δ 110-120: Aromatic carbons of the pyridine ring.
-
δ 100-110: C-Br carbon of the pyridine ring.
-
δ 21.5: Methyl carbon of the p-tolyl group.
Rationale: The chemical shifts are predicted based on the known ranges for substituted pyridines and toluenes. The carbon attached to the nitrogen will be the most downfield in the pyridine ring, while the carbon attached to the bromine will be significantly shielded.[12]
IR Spectroscopy (KBr, cm⁻¹):
-
3400-3200 (N-H stretch): Characteristic of the primary amine.
-
3100-3000 (C-H stretch, aromatic): Aromatic C-H vibrations.
-
2950-2850 (C-H stretch, aliphatic): Methyl group C-H vibrations.
-
1620-1580 (C=C and C=N stretch): Aromatic ring vibrations.
-
1100-1000 (C-Br stretch): Carbon-bromine bond vibration.
Rationale: The predicted IR peaks correspond to the major functional groups present in the molecule. The N-H stretching of the amine group is a key diagnostic peak.[13][14]
Mass Spectrometry (EI):
-
m/z 262/264 (M⁺, M⁺+2): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.
-
m/z 247/249: Loss of a methyl group.
-
m/z 183: Loss of the bromine atom.
-
m/z 91: Tropylium ion from the p-tolyl fragment.
Rationale: The mass spectrum is expected to show a prominent molecular ion with the bromine isotopic signature. Fragmentation will likely involve the loss of the methyl group, the bromine atom, and cleavage of the bond between the two aromatic rings.[15]
IV. Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by its three key functional components: the 2-aminopyridine core, the bromine substituent, and the p-tolyl group.
Reactivity of the 2-Aminopyridine Core:
-
Dual Nucleophilicity: The 2-aminopyridine moiety possesses two nucleophilic centers: the exocyclic amino group and the endocyclic ring nitrogen. This allows for a variety of reactions, including N-alkylation, N-acylation, and condensation reactions to form fused heterocyclic systems.[16][17][18]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating amino group directs electrophiles primarily to the 3- and 5-positions. Given that the 5-position is already substituted, any further electrophilic substitution would likely occur at the 3-position, although this would be sterically hindered by the adjacent p-tolyl group.
Reactivity of the Bromine Substituent:
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[4]
Logical Flow of Derivatization:
Caption: Potential derivatization pathways for this compound.
V. Potential Applications in Drug Development
Substituted 2-aminopyridines are well-represented in a wide range of therapeutic areas.[2][7] The structural features of this compound make it an attractive starting point for the development of novel drug candidates.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group and the ring nitrogen can form key hydrogen bonds with the hinge region of the kinase active site. The p-tolyl group can be directed towards a hydrophobic pocket, and the 5-position can be further functionalized to enhance potency and selectivity.
-
Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity against various CNS targets. The lipophilicity of the p-tolyl group may facilitate blood-brain barrier penetration, making this scaffold suitable for the development of agents targeting neurological disorders.
-
Antimicrobial Agents: The pyridine nucleus is present in a number of antibacterial and antifungal agents.[3][19] Derivatization of this compound could lead to the discovery of new antimicrobial compounds with novel mechanisms of action.
-
Antiviral and Anticancer Agents: The versatility of the 2-aminopyridine scaffold has been exploited in the development of both antiviral and anticancer drugs.[2]
VI. Conclusion
This compound represents a promising, albeit currently underexplored, molecular scaffold for the development of novel therapeutic agents. Its combination of a privileged 2-aminopyridine core, a versatile bromine handle for further chemical modification, and a lipophilic p-tolyl group provides a rich platform for medicinal chemistry exploration. The predictive data and proposed synthetic and derivatization strategies outlined in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this and related compounds, potentially unlocking new avenues in drug discovery.
References
- A new method for the synthesis of 2-aminopyridines from pyridine N-oxides and activ
- We have developed an efficient synthesis of 2-aminopyridines via a reaction between acetophenone derivatives, malononitrile, aldehyde derivatives, and ammonium carbon
- Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. ()
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. ()
- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. ()
- A mild, catalyst-free synthesis of 2-aminopyridines. ()
-
2-Aminopyridine - Wikipedia. ([Link])
- The Role of Pyridine Deriv
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. ()
-
The Reaction of 2-Aminopyridine with α-Halo Ketones. ([Link])
-
2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem. ([Link])
-
Pyridines - Wikipedia. ([Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ([Link])
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. ([Link])
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. ([Link])
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ([Link])
-
Supporting Information - The Royal Society of Chemistry. ([Link])
-
5-bromo-2-nitropyridin-3-amine CAS NO.433226-05-2. ([Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ([Link])
-
5-Bromo-6-(2-ethoxyethoxy)pyridin-3-amine - PubChem. ([Link])
-
2-Amino-6-bromothiazolo[5,4-b]pyridine. ([Link])
-
Bioactive Peptides as Antibacterial Agents and Visual Transduction. ([Link])
-
2-Amino-5-bromo-3-nitropyridine. ([Link])
-
Total Syntheses of Haouamine A. ([Link])
-
Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ([Link])
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. ([Link])
-
Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. ([Link])
-
5-Bromo-6-methyl-3-nitropyridin-2-amine. ([Link])
-
5-Bromo-6-(2-methylazepan-1-yl)pyridin-3-amine. ([Link])
-
2-Amino-5-bromopyridine. ([Link])
Sources
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 15. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: A Predictive & Methodological Approach to the Solubility of 5-Bromo-6-p-tolyl-pyridin-2-ylamine in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides an in-depth analysis of the predicted solubility of 5-Bromo-6-p-tolyl-pyridin-2-ylamine, a heterocyclic amine of interest in medicinal chemistry. We employ a robust theoretical framework, centered on Hansen Solubility Parameters (HSP), to forecast its behavior across a range of common organic solvents. This predictive analysis is complemented by a detailed, field-proven experimental protocol for empirical validation. By integrating computational prediction with practical methodology, this document serves as a comprehensive resource for researchers, chemists, and formulation scientists in the drug development pipeline, enabling informed solvent selection and accelerating process optimization.
Introduction: The Central Role of Solubility in Drug Development
In the journey from discovery to market, a drug candidate must overcome numerous physicochemical hurdles, with solubility chief among them. Poor solubility can lead to challenging formulation development, inadequate absorption, and low bioavailability, ultimately causing the failure of otherwise promising compounds.[1] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a strategic imperative that informs synthetic route design, purification strategies (such as crystallization and chromatography), formulation, and dosage form design.[2][3]
This guide focuses on this compound, a molecule possessing a complex interplay of functional groups that dictate its interaction with various solvent environments. Understanding its solubility is key to unlocking its therapeutic potential. We will first dissect its molecular structure to infer its inherent physicochemical properties and then apply a powerful predictive model to quantify its likely solubility.
Molecular Profile of this compound
A molecule's structure is the genesis of its physical properties. The structure of this compound reveals a nuanced balance of polar and non-polar characteristics.
-
Core Structure: A substituted pyridine ring.
-
Key Functional Groups:
-
Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to engage in specific interactions.
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor and contributes to the molecule's dipole moment.
-
Bromo Group (-Br): An electron-withdrawing group that increases molecular weight and contributes to both polar and dispersion forces.
-
p-Tolyl Group: A non-polar, aromatic hydrocarbon moiety that primarily contributes to van der Waals or dispersion forces.
-
This combination suggests that the molecule is moderately polar, with capabilities for hydrogen bonding and significant dispersion interactions. Its solubility will be highest in solvents that can effectively match these interaction modalities.
| Property | Estimated Value / Description | Rationale |
| Molecular Formula | C₁₂H₁₁BrN₂ | Derived from structure. |
| Molecular Weight | 263.14 g/mol | Derived from formula. |
| Polarity | Moderately Polar | Balance of polar amine/pyridine/bromo groups and the non-polar tolyl group. |
| Hydrogen Bond Donor | Yes | Primary amine group (-NH₂). |
| Hydrogen Bond Acceptor | Yes | Primary amine group (-NH₂) and pyridine ring nitrogen. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move from qualitative description to quantitative prediction, we utilize the principle of "like dissolves like," which is mathematically formalized by Hansen Solubility Parameters (HSP).[4][5] The HSP model deconstructs the total cohesive energy of a substance into three components, treating them as coordinates in a three-dimensional "Hansen space".[6]
-
δd (Dispersion): Energy from atomic van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh² .[7]
A solute is predicted to be soluble in a solvent if their HSP coordinates are close in this 3D space. This "distance" (Ra) is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
To normalize this distance, a Relative Energy Difference (RED) number is calculated, where R₀ is the interaction radius of the solute:
RED = Ra / R₀
-
RED < 1.0: High likelihood of solubility.
-
RED ≈ 1.0: Partial or borderline solubility.
-
RED > 1.0: Low likelihood of solubility.[4]
While powerful, HSP is an approximation and works best for non-associated solutions. It may not account for strong effects like solvation or the formation of electron donor-acceptor complexes.[6] Therefore, predictions should always be validated by empirical data. Modern approaches also leverage machine learning and computational chemistry to achieve high accuracy, often trained on large datasets of experimental values.[1][2][8]
Predictive Analysis for this compound
Estimation of Solute HSP
Without experimental data, the HSP values for this compound must be estimated. This is achieved using a group contribution method, which assigns values to the molecular fragments.[7] Based on its constituent groups (aromatic rings, amine, bromo-substituent, methyl group), the following HSP values are estimated:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δd (Dispersion) | 19.5 |
| δp (Polar) | 7.0 |
| δh (Hydrogen Bonding) | 8.5 |
| R₀ (Interaction Radius) | 8.0 (Typical estimate for small molecules) |
Solubility Prediction in Common Organic Solvents
Using the estimated solute HSP, we can calculate the Ra and RED for a selection of solvents. The results are summarized below, ranked by predicted solubility (lowest RED).
| Solvent | δd | δp | δh | Ra (Distance) | RED Number | Predicted Solubility |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 6.78 | 0.85 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.84 | 1.11 | Borderline / Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.86 | 0.73 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.34 | 0.67 | Very High |
| Acetone | 15.5 | 10.4 | 7.0 | 9.06 | 1.13 | Borderline / Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.84 | 0.98 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 15.65 | 1.96 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.19 | 1.52 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.49 | 1.19 | Borderline / Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 12.63 | 1.58 | Low |
| Heptane | 15.3 | 0.0 | 0.0 | 14.93 | 1.87 | Low |
| Water | 15.5 | 16.0 | 42.3 | 36.56 | 4.57 | Very Low / Insoluble |
Note: Solvent HSP values are standard literature values.
Interpretation: The predictions suggest that solvents with moderate polarity and some hydrogen bonding capability, like Dichloromethane , THF , and Ethyl Acetate , are excellent candidates for dissolving this compound. The highly polar protic solvents (Methanol, Ethanol) and non-polar aliphatic solvents (Heptane) are predicted to be poor solvents, highlighting the molecule's need for a balanced solvent environment. The very high RED value for water aligns with the expectation for a molecule with a significant non-polar tolyl group.
Visualizing the Predictive Workflow and Concepts
To clarify the relationship between theoretical prediction and experimental work, the following workflow is recommended.
Caption: Integrated workflow combining theoretical HSP prediction with experimental validation.
Caption: The Hansen Solubility Sphere concept, where good solvents lie inside the sphere.
Experimental Validation Protocol: Isothermal Shake-Flask Method
Theoretical predictions require empirical validation. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[9]
Objective: To accurately determine the saturation solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation of Solvent Vials:
-
Add a precise volume (e.g., 2.0 mL) of the selected solvent to a glass vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Addition of Solute:
-
Add an excess amount of solid this compound to each vial. "Excess" ensures that undissolved solid remains at equilibrium, which is the definition of a saturated solution. A starting point is to add enough solid to be visually apparent (e.g., 20-30 mg).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to 25 °C.
-
Agitate the samples for a sufficient period to reach equilibrium. For many small molecules, 24-48 hours is adequate, but 72 hours is often used to be certain. The goal is for the concentration of the dissolved solid to become constant.
-
-
Sample Preparation & Dilution:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Prepare a multi-point calibration curve using standard solutions of known concentrations of this compound.
-
Analyze the diluted samples using a validated HPLC or UV-Vis method.
-
Use the calibration curve to determine the concentration of the solute in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Calculate the mean and standard deviation for the replicate samples.
-
Discussion and Conclusion
This guide presents a dual approach to assessing the solubility of this compound. The theoretical predictions using Hansen Solubility Parameters provide a rapid, cost-effective screening tool to identify a promising set of solvents. Our analysis indicates that moderately polar aprotic solvents like dichloromethane and THF are likely to be highly effective. This is chemically intuitive, as these solvents can satisfy the polar interactions of the pyridine-amine core without clashing with the non-polar nature of the tolyl group, unlike highly polar protic solvents or non-polar alkanes.
The true value of this approach lies in its integration. The HSP predictions are not an endpoint but a starting point for a focused, efficient experimental campaign. By prioritizing the solvents with the lowest RED numbers for empirical testing, laboratory resources are conserved, and the development timeline is shortened. The provided shake-flask protocol offers a robust and reliable method to obtain the definitive solubility data needed for critical downstream applications.
References
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Wikipedia. Retrieved from [Link]
-
Avdeef, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
-
Cortes-Ciriano, I., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery. Retrieved from [Link]
-
Palmer, D. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]
-
Rowan University. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]
-
Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Retrieved from [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. kinampark.com [kinampark.com]
- 8. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. lifechemicals.com [lifechemicals.com]
Potential Biological Targets for 5-Bromo-6-p-tolyl-pyridin-2-ylamine Scaffolds
Executive Summary
5-Bromo-6-p-tolyl-pyridin-2-ylamine represents a highly specialized pharmacophore within the class of 6-aryl-2-aminopyridines .[1] While aminopyridines are ubiquitous in medicinal chemistry, this specific substitution pattern—featuring a primary amine at position 2, a bromine atom at position 5, and a para-tolyl group at position 6—identifies it as a privileged scaffold for targeting Nitric Oxide Synthases (NOS) , specifically the neuronal isoform (nNOS ).
This technical guide dissects the molecular utility of this scaffold, detailing its mechanism of action as an arginine mimic, its structure-activity relationship (SAR) profile, and the experimental workflows required to validate its biological activity.
Molecular Architecture & Pharmacophore Analysis[1]
The efficacy of this compound stems from its ability to mimic the substrate transition state of nitric oxide synthase enzymes.[1]
| Structural Component | Chemical Feature | Biological Function |
| 2-Amino Pyridine Core | Planar, basic heterocycle | L-Arginine Mimicry: Forms critical hydrogen bonds with active site Glutamate residues (e.g., Glu592 in rat nNOS).[1] |
| 6-(p-Tolyl) Group | Hydrophobic aryl moiety | S-Pocket Occupation: Extends into the hydrophobic substrate access channel, providing isoform selectivity over eNOS. |
| 5-Bromo Substituent | Halogen / Lipophilic bulk | Electronic Modulation & Handle: Increases lipophilicity for BBB penetration; serves as a synthetic handle for further diversification (e.g., Sonogashira coupling).[1] |
Primary Biological Target: Neuronal Nitric Oxide Synthase (nNOS)[2][3]
Mechanism of Action
The primary biological target is nNOS (NOS1) . The enzyme catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide (NO).[1][2] Overactivation of nNOS is implicated in neurodegenerative diseases (Parkinson's, Alzheimer's) and ischemic stroke.
-
Competitive Inhibition: The 2-aminopyridine moiety binds to the heme active site, competitively displacing L-arginine.[1]
-
Binding Mode:
-
The exocyclic amine and the ring nitrogen form a bidentate hydrogen bond network with a conserved Glutamate residue (Glu592 in rat nNOS; Glu597 in human nNOS).
-
The p-tolyl group at the 6-position rotates out of the pyridine plane to engage in hydrophobic interactions with Tyr706 , Leu337 , and Met336 .
-
The 5-bromo group fills a small sub-pocket, enhancing van der Waals contact and modulating the pKa of the pyridine ring to optimize protonation state at physiological pH.
-
Selectivity Challenge
The scaffold is designed to minimize inhibition of eNOS (Endothelial NOS) , as eNOS inhibition causes hypertension. The 6-p-tolyl group exploits subtle differences in the substrate access channel between nNOS and eNOS, specifically the flexibility of the "gating" residues.[1]
Visualization: nNOS Signaling & Inhibition Pathway[1]
The following diagram illustrates the physiological role of nNOS and the intervention point of the this compound scaffold.
Figure 1: Mechanism of nNOS inhibition by this compound, preventing excitotoxic NO accumulation.[1]
Experimental Protocols
To validate this scaffold, researchers must synthesize the compound with high regioselectivity and screen it against purified NOS isoforms.
A. Synthesis: Regioselective Suzuki Cross-Coupling
Objective: Synthesize this compound from 2-amino-5,6-dibromopyridine.
Reagents:
-
Substrate: 2-Amino-5,6-dibromopyridine (CAS: 1211534-72-3)[1]
-
Coupling Partner: 4-Tolylboronic acid
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, aqueous)
-
Solvent: 1,4-Dioxane / Water (4:1)
Protocol:
-
Charge: In a sealed tube, dissolve 2-amino-5,6-dibromopyridine (1.0 eq) and 4-tolylboronic acid (1.1 eq) in degassed 1,4-dioxane.
-
Catalyze: Add Pd(PPh3)4 under an inert argon atmosphere.
-
Activate: Add 2M Na2CO3 solution.
-
Reflux: Heat the mixture to 90°C for 4-6 hours . Note: The C6 position is more electrophilic than C5, allowing for regioselective coupling at the 6-position while retaining the 5-bromo group.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-bromo-6-aryl product typically elutes before the bis-coupled byproduct.
B. In Vitro Validation: Hemoglobin Capture Assay
Objective: Determine the IC50 of the scaffold against recombinant nNOS.
Principle: NO reacts with oxyhemoglobin (HbO2) to form methemoglobin (MetHb), which causes a shift in absorbance from 401 nm to 421 nm.
Workflow:
-
Buffer Prep: 50 mM HEPES (pH 7.4), 10 µM L-Arginine, 100 µM NADPH, 1 mM CaCl2, 10 µg/mL Calmodulin, 3 µM Oxyhemoglobin.
-
Enzyme: Add recombinant rat or human nNOS (approx. 10-20 nM final conc).
-
Inhibitor: Add the this compound scaffold at varying concentrations (1 nM to 10 µM) in DMSO (final DMSO < 1%).
-
Initiation: Start reaction by adding NADPH.
-
Measurement: Monitor the absorbance increase at 401 nm vs 421 nm differential using a kinetic microplate reader for 10 minutes at 37°C.
-
Analysis: Calculate the rate of NO production (slope). Plot % inhibition vs. log[Inhibitor] to derive IC50.
Visualization: Experimental Workflow
Figure 2: Workflow for the synthesis and biological validation of the scaffold.
Secondary Targets & Off-Target Effects[1]
While nNOS is the primary target, the aminopyridine motif is a "privileged structure" in medicinal chemistry, capable of interacting with other proteins.
-
Kinases (CDKs/MAPK): 2-Aminopyridines mimic the adenine ring of ATP. High concentrations (>10 µM) of this scaffold may show off-target inhibition of Cyclin-Dependent Kinases (CDKs).[1]
-
Adenosine Receptors: The scaffold shares structural similarity with adenosine receptor antagonists.
-
iNOS/eNOS: While the 6-p-tolyl group provides selectivity, the compound will still inhibit iNOS and eNOS at higher concentrations (typically >50-fold selectivity window is desired).
Future Directions: Rational Optimization
To transition this scaffold from a chemical probe to a preclinical candidate:
-
Linker Extension: Replace the 5-bromo group with a flexible linker (alkyne/alkyl) attached to a secondary amine (e.g., pyrrolidine) to reach the "heme propionate" region of the active site. This dramatically improves potency (Ki < 10 nM).
-
Bioisosteres: Replace the p-tolyl methyl group with a fluorine or methoxy group to alter metabolic stability without sacrificing hydrophobic binding.[1]
References
-
Silverman, R. B., et al. (2000). A new class of selective and potent inhibitors of neuronal nitric oxide synthase.[2] Journal of Medicinal Chemistry. Link
-
Xue, F., et al. (2010). Structure-Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure. Journal of Medicinal Chemistry. Link
-
Cinelli, M. A., et al. (2020). Simplified 2-Aminopyridine-Based Inhibitors of Neuronal Nitric Oxide Synthase with Improved Membrane Permeability. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. 2-Amino-5-bromo-6-methylpyridine (Analogous Scaffold Data). National Center for Biotechnology Information. Link
-
Jia, Q., et al. (2014). Structural basis for the selective inhibition of neuronal nitric oxide synthase by 2-aminopyridine derivatives. Journal of Medicinal Chemistry. Link
Sources
Safety Data Sheet (SDS) and handling precautions for brominated aminopyridines
A-Scientist's Guide to the Safe Handling of Brominated Aminopyridines
Introduction
Brominated aminopyridines are a cornerstone class of heterocyclic building blocks, indispensable in the fields of medicinal chemistry and drug development. Their unique electronic and structural properties make them valuable intermediates in the synthesis of complex molecular architectures targeting a wide array of pathological conditions. However, the very features that make them synthetically useful—the reactive amine and the halogenated pyridine core—also confer a significant hazard profile that demands rigorous and informed handling procedures.
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of Safety Data Sheet (SDS) information, providing a deeper, mechanistic understanding of the associated risks and outlining a comprehensive framework for their safe management in a laboratory setting. By grounding our protocols in the principles of chemical hygiene and risk assessment, we aim to empower scientists to work confidently and safely with this critical class of compounds.
Section 1: The Inherent Hazard Landscape of Brominated Aminopyridines
A thorough understanding of risk begins with the molecule itself. The hazard profile of a brominated aminopyridine is a composite of its two key structural motifs: the aminopyridine core and the bromo substituent.
-
The Aminopyridine Core: A Potent Neurotoxin: The parent compound, 4-aminopyridine (4-AP), is a potent potassium (K+) channel blocker. By inhibiting voltage-gated potassium channels, it prolongs the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced release of neurotransmitters like acetylcholine.[1][2][3] This mechanism, while therapeutically useful in specific neurological conditions like multiple sclerosis, is also the source of its high acute toxicity.[2][3] Overexposure can lead to nervous system hyperexcitability, with symptoms ranging from dizziness and tremors to convulsions, seizures, and potentially death from respiratory or cardiac arrest.[2][4][5] It is critical to assume that any aminopyridine derivative, including brominated analogs, may exhibit similar neurotoxic potential until proven otherwise. These compounds are readily absorbed through the skin and gastrointestinal tract, making all routes of exposure significant.[1]
-
The Bromo Substituent: Halogen-Specific Concerns: The presence of bromine introduces additional hazards. Brominated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[6] Furthermore, as halogenated organic compounds, they require specific waste disposal protocols mandated by regulatory bodies like the Environmental Protection Agency (EPA) to prevent environmental contamination.[7][8] Mixing halogenated and non-halogenated waste streams is not only poor practice but can also lead to significant increases in disposal costs.[9][10]
Section 2: A Practical Guide to Interpreting the Safety Data Sheet (SDS)
The SDS is the most critical document for understanding the specific hazards of any chemical.[11] For brominated aminopyridines, certain sections demand meticulous review. All laboratory personnel must be trained to locate and comprehend this information before beginning any work.[12] This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP).[11][12][13]
| SDS Section | Key Information for Brominated Aminopyridines | Causality & Implication |
| Sec. 2: Hazard(s) Identification | Look for GHS Pictograms (e.g., Skull and Crossbones, Exclamation Mark) and Hazard Statements (H-codes) such as H301/H302 (Toxic/Harmful if swallowed), H310/H311 (Fatal/Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][14][15] | These codes provide an immediate, visual summary of the primary dangers. The prevalence of toxicity and irritation warnings underscores the need for stringent containment and PPE. |
| Sec. 4: First-Aid Measures | Pay close attention to instructions for inhalation, skin contact, and ingestion . Note the emphasis on immediate and thorough washing for skin contact and seeking prompt medical attention for any exposure. | Due to the rapid absorption and high acute toxicity of aminopyridines, immediate and correct first aid is critical to prevent severe outcomes.[1][5] |
| Sec. 7: Handling and Storage | Note requirements for handling in well-ventilated areas or under local exhaust ventilation (fume hood) . Storage instructions often specify tightly closed containers in a cool, dry place away from incompatible materials like strong oxidizing agents and acids.[6] | This directly addresses the inhalation hazard of fine powders and the reactivity risks of the amine functional group. |
| Sec. 8: Exposure Controls/Personal Protection | This section details the Hierarchy of Controls . It will specify Engineering Controls (fume hood), and required Personal Protective Equipment (PPE) , including specific glove types, eye protection (safety glasses with side shields or goggles), and lab coats.[14][15] | This is the blueprint for your experimental setup. Adherence is non-negotiable to prevent exposure. |
| Sec. 13: Disposal Considerations | This section will confirm the material is a halogenated organic waste and must be disposed of according to federal, state, and local regulations, without being mixed with non-halogenated waste.[10] | Proper segregation is essential for regulatory compliance and responsible environmental stewardship. |
Section 3: The Hierarchy of Controls: A Framework for Safety
Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: While complete elimination is not feasible, consider if a less hazardous, non-aminopyridine-based reagent could achieve the same synthetic outcome.
-
Engineering Controls: This is the primary method for containment.
-
Chemical Fume Hood: All manipulations of brominated aminopyridines, especially handling of powders, must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particles.[16][17]
-
Ventilated Balance Enclosure: For weighing solid materials, a dedicated ventilated enclosure or powder hood provides superior containment and minimizes contamination of the laboratory space.[16]
-
-
Administrative Controls: These are the procedures and practices that define safe work.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this class of compounds must be available and understood by all users.[16]
-
Designated Areas: All work with brominated aminopyridines should be conducted in a clearly marked "Designated Area" to prevent cross-contamination and alert others to the potential hazard.[16][17]
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It does not replace the need for engineering controls.
-
Hand Protection: Nitrile gloves are generally recommended for splash protection against many chemicals, including some solvents and bases.[18][19] Given the high dermal toxicity, double-gloving is a prudent measure. Always inspect gloves for tears before use and remove them immediately if contamination is suspected.[18][20] Never reuse disposable gloves.[18]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, and closed-toed shoes are required at all times.[20]
-
Section 4: Standard Operating Procedure (SOP) for Weighing a Solid Brominated Aminopyridine
This protocol represents a self-validating system for the safe handling of a common laboratory task.
Caption: A stepwise workflow for safely weighing hazardous solid reagents.
-
Preparation: Before entering the lab, review the SDS and the specific SOP for the compound. Demarcate the fume hood as a "Designated Area for Acutely Toxic Chemicals".
-
PPE: Don all required PPE: a fully-fastened lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Setup: Ensure the chemical fume hood is functioning correctly. Cover the work surface with a disposable absorbent liner. Place all necessary equipment (spatula, weigh boat, secondary container, reagent bottle) inside the hood.
-
Weighing: Perform all powder handling within the containment of the fume hood or a ventilated balance enclosure.[16][17] Keep the stock container closed as much as possible.[17] Use a spatula to transfer small increments to the weigh boat to minimize the risk of creating airborne dust.
-
Cleanup: Once the desired amount is weighed, securely close the primary container. Decontaminate the spatula with an appropriate solvent. Carefully fold the disposable liner inward and place it, along with the outer pair of gloves and the used weigh boat, into a designated solid halogenated waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, goggles, inner gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[20]
Section 5: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with the location and use of safety showers and eyewash stations.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. A worker at a chemical plant died after continuing to work in clothing contaminated with 2-aminopyridine.[1]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration (if trained to do so). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills of solid material within a fume hood, carefully clean with a wet paper towel (to avoid raising dust) and place all materials in the halogenated waste container. For larger spills, or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Section 6: Waste Management and Disposal
Proper waste management is a legal and ethical responsibility.
-
Segregation is Key: All waste contaminated with brominated aminopyridines—including solids (gloves, liners, silica gel) and liquids (reaction solvents, chromatography fractions)—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Labeling: Waste containers must be labeled with the full chemical names of all constituents.[10] The container must be kept closed at all times except when adding waste.[10]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Never dispose of halogenated organic compounds down the drain.[9]
Conclusion
Brominated aminopyridines are powerful tools in the arsenal of the medicinal chemist. However, their potential for high acute toxicity requires a commensurate level of respect and caution. By integrating a deep understanding of their hazard profile with the rigorous application of the Hierarchy of Controls, researchers can mitigate the risks effectively. A culture of safety, built upon comprehensive training, adherence to established SOPs, and constant vigilance, is the ultimate safeguard. Always prioritize safety in planning and execution; the success of the science depends on the well-being of the scientist.
References
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Government Publishing Office. (2013). 29 CFR Ch. XVII (7–1–13 Edition) § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Stuart, R. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Prudent Practices in the Laboratory. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Aminopyridines. Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Swanson, P. D., & Anderson, K. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 294–298. Retrieved from [Link]
-
Al-Faisal, A., & Lee, J. A. (2015). A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. Journal of Medical Toxicology, 11(3), 324–328. Retrieved from [Link]
-
ResearchGate. (2012, July 11). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
LabX. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]
-
University of California, Irvine, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 5. A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. govinfo.gov [govinfo.gov]
- 14. 3-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 2-氨基-6-溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. artsci.usu.edu [artsci.usu.edu]
Methodological & Application
Application Note: Strategic Functionalization of the C5 Position of 6-p-Tolyl-pyridin-2-ylamine
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic methodology with specific insights into the 6-aryl-2-aminopyridine scaffold.
Executive Summary & Mechanistic Insight[1][2][3]
The scaffold 6-(4-methylphenyl)pyridin-2-amine (6-p-tolyl-pyridin-2-ylamine) represents a privileged pharmacophore in kinase inhibitor discovery. Functionalizing the C5 position is critical for expanding Structure-Activity Relationships (SAR) as it occupies a vector often solvent-exposed or involved in selectivity-determining interactions within ATP-binding pockets.
The Regioselectivity Challenge
Functionalizing this specific scaffold requires navigating a cooperative but sterically crowded electronic landscape.
-
Electronic Effects: The C2-amino group is a strong electron-donating group (EDG), directing electrophilic substitution to the C3 (ortho) and C5 (para) positions. The C6-p-tolyl group is a weak EDG, directing to C5 (ortho) and C3 (para) . Consequently, C5 is electronically "doubly activated" by both substituents.
-
Steric Effects: While electronically favored, the C5 position is sterically encumbered by the adjacent C6-p-tolyl ring. Conversely, C3 is flanked by the exocyclic amine.
Figure 1: Electronic directing effects favoring C5 functionalization.
Primary Route: Electrophilic Halogenation (The Gateway)
The most robust entry point for C5 functionalization is regioselective bromination. The resulting 2-amino-5-bromo-6-p-tolylpyridine serves as a universal precursor for cross-coupling.
Protocol A: Regioselective C5-Bromination
Objective: Synthesize 2-amino-5-bromo-6-(p-tolyl)pyridine with >95% regioselectivity.
Materials
-
Substrate: 6-p-tolyl-pyridin-2-ylamine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous, 0.1 M concentration)
-
Quench: 10% Sodium thiosulfate (aq)
Step-by-Step Methodology
-
Dissolution: Charge a reaction vessel with 6-p-tolyl-pyridin-2-ylamine and dissolve in MeCN at room temperature (20–25 °C). Ensure complete solvation to avoid localized concentration gradients.
-
Controlled Addition: Cool the solution to 0 °C (ice bath). Add NBS portion-wise over 15 minutes.
-
Rationale: Low temperature suppresses the formation of the C3/C5-dibromo byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Endpoint: Disappearance of starting material. If >5% starting material remains after 4 hours, add 0.1 equiv NBS.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 10% Na₂S₂O₃ (to remove excess bromine) and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Yield: 85–92% Data Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C5-H doublet and the retention of the C3-H singlet/doublet. The C4-H signal will shift downfield due to the deshielding effect of the bromine.
Secondary Route: Palladium-Catalyzed Cross-Coupling
With the C5-bromide in hand, the steric bulk of the C6-tolyl group demands a highly active catalytic system for subsequent coupling.
Protocol B: Suzuki-Miyaura Coupling (C5-Arylation)
Objective: Install an aryl/heteroaryl group at C5.
Materials
-
Substrate: 2-amino-5-bromo-6-p-tolylpyridine (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/S-Phos for sterically demanding partners.
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere: Purge the reaction vial with Nitrogen or Argon.
-
Loading: Add the C5-bromide, boronic acid, and Pd catalyst.
-
Solvation: Add 1,4-Dioxane and aqueous K₂CO₃.
-
Thermal Activation: Heat to 90 °C for 4–12 hours.
-
Note: The C6-tolyl group creates a "ortho-substituted" environment. If conversion is low, switch to S-Phos or X-Phos ligands, which are specialized for sterically hindered couplings.
-
-
Isolation: Filter through Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.
Figure 2: Workflow for converting the raw scaffold to a functionalized library.
Advanced Route: Direct C-H Activation
For applications requiring atom economy or where halogenation is undesirable, direct C-H functionalization is feasible but requires precise control.
Protocol C: Iridium-Catalyzed C-H Borylation
Mechanism: Iridium catalysts directed by the steric environment will prefer the C4 or C5 positions. However, the amino group can coordinate to the metal, potentially directing to C3. To target C5/C4 selectively, the amino group is often protected (e.g., as an acetamide) or specific bipyridine ligands are used.
-
Reagents: [Ir(OMe)(cod)]₂ / dtbpy ligand.
-
Selectivity Warning: This route often yields a mixture of C4 and C5 borylated products due to similar steric accessibility. Route A (Halogenation) is recommended for strictly regioselective C5 targeting.
Analytical Reference Data
| Parameter | C5-Bromo Intermediate | C3-Bromo Isomer (Impurity) |
| Retention Time (HPLC) | ~4.5 min (Method dependent) | ~4.2 min (More polar) |
| ¹H NMR Characteristic | Singlet/Doublet at ~7.6 ppm (C4-H) | Doublet at ~7.8 ppm (C4/C5 coupling) |
| Mass Spec (M+H) | M+2 pattern (Br isotope 1:1) | M+2 pattern (Br isotope 1:1) |
References
-
Regioselective Halogenation of 2-Aminopyridines
- Suzuki Coupling on Sterically Hindered Pyridines: Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates. Source: Chemical Reviews. Context: Use of S-Phos/X-Phos for ortho-substituted pyridines.
-
C-H Activation Selectivity
-
Title: Direct C-H Arylation of Pyridines: High Regioselectivity.[5]
- Source: PMC / NIH.
- Context: Discusses electronic vs steric control in pyridine functionaliz
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of new chemical entities requires compliance with local safety and environmental regulations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. heteroletters.org [heteroletters.org]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for the 2-amino group in brominated pyridines
Application Note: Protecting Group Strategies for the 2-Amino Group in Brominated Pyridines
Part 1: Executive Summary & Strategic Rationale
The 2-amino-bromopyridine scaffold is a ubiquitous pharmacophore in kinase inhibitors and GPCR ligands. However, its amphoteric nature and the lability of the carbon-bromine (C-Br) bond present a "synthetic double-bind":
-
Nucleophilicity vs. acidity: The exocyclic amine is nucleophilic, yet the pyridine ring renders the N-H protons acidic (
~10-11 for mono-protected species), complicating base-mediated reactions. -
Catalyst Poisoning: In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the free or mono-protected 2-aminopyridine moiety often chelates the metal center, arresting the catalytic cycle.
-
Lithium-Halogen Exchange Risks: Standard protecting groups (PG) must withstand the cryogenic organolithium conditions required for C-Br functionalization without undergoing "ortho-lithiation" at the wrong site or nucleophilic attack at the carbonyl.
This guide details two orthogonal strategies: Bis-Boc Protection for maximizing cross-coupling yields and Pivaloylation for directing metallation, with specific protocols to preserve the sensitive bromine substituent.
Part 2: Strategic Selection Guide
The choice of protecting group is dictated by the subsequent reaction step. Use the decision matrix below to select the optimal strategy.
Decision Matrix: Protecting Group Selection
Figure 1: Decision tree for selecting protecting groups based on downstream chemistry.
Part 3: Detailed Protocols
Protocol A: Bis-Boc Protection (The "Gold Standard" for Cross-Coupling)
Purpose: Completely masks the nitrogen lone pair, preventing Pd-catalyst coordination. Mono-Boc protection often fails here because the remaining N-H is acidic and the carbonyl oxygen can still direct metal insertion.
Mechanism:
The electron-deficient pyridine ring makes the 2-amino group less nucleophilic. The first Boc group adds further electron withdrawal. Therefore, a nucleophilic catalyst (DMAP) and excess anhydride are required to drive the reaction to the bis-protected species (
Materials:
-
Substrate: 2-Amino-x-bromopyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (2.5 - 3.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)
-
Solvent: THF (anhydrous) or DCM
-
Base: Triethylamine (
) (1.2 equiv - optional, acts as acid scavenger)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under
. Add 2-amino-bromopyridine (1.0 equiv) and DMAP (0.1 equiv). -
Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Stir to dissolve.
-
Reagent Addition: Add
(1.2 equiv). Cool to 0°C. Add (1.5 equiv) portion-wise.-
Checkpoint: Allow to warm to RT and stir for 2 hours. TLC will likely show Mono-Boc (lower
than Bis-Boc).
-
-
Driving to Completion: Add the second portion of
(1.0–1.5 equiv). Heat to mild reflux (60°C) for 4–6 hours.-
Why Reflux? The second Boc addition is sterically and electronically difficult. Thermal energy overcomes the activation barrier.
-
-
IPC (In-Process Control): Monitor by
NMR.-
Success Criteria: Disappearance of the amide N-H proton (usually broad singlet >8 ppm). Appearance of one strong singlet (18H) at ~1.4 ppm.
-
-
Workup: Dilute with
, wash with 1M citric acid (to remove DMAP), then brine. Dry over .[1] -
Purification: Flash chromatography (Hex/EtOAc). Bis-Boc species are usually non-polar.
Data Summary: Mono- vs. Bis-Boc Properties
| Feature | Mono-Boc ( | Bis-Boc ( |
| Pd-Catalyst Compatibility | Poor (N-H is acidic, O coordinates Pd) | Excellent (Sterically crowded, no acidic H) |
| Stability to Base | Deprotonates with NaH/LiHMDS | Unstable to strong nucleophiles (loses one Boc) |
| Solubility | Moderate | High in organic solvents |
| NMR Signature | 1.5 ppm (9H, s), Broad NH | 1.4 ppm (18H, s), No NH |
Protocol B: Pivaloylation (For Lithiation/Directing Effects)
Purpose: The pivaloyl group is robust against nucleophilic attack by organolithiums at -78°C. The carbonyl oxygen can coordinate Lithium, directing ortho-lithiation to the C3 position (if C3 is H) or protecting the N during halogen exchange.
Warning: Deprotection of Piv from bromopyridines is difficult. Strong basic deprotection (e.g., KOH/EtOH) can cause Nucleophilic Aromatic Substitution (
Materials:
-
Reagent: Pivaloyl chloride (PivCl) (1.2 equiv)
-
Base:
(1.5 equiv) -
Solvent: DCM (anhydrous)
Step-by-Step Workflow:
-
Setup: Dissolve substrate and
in DCM at 0°C under . -
Addition: Add PivCl dropwise. The reaction is usually exothermic.
-
Reaction: Warm to RT. Stir 2–4 hours.
-
Note: Unlike Boc, mono-protection is favored due to the steric bulk of the tert-butyl group. Bis-pivaloylation is rare under these conditions.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Deprotection (The Critical Step):
-
Do NOT use: Strong alkoxide bases (e.g., NaOMe) at high heat (Risk of Br displacement).
-
Recommended:Acidic Hydrolysis. Dissolve in 2M
(aq) / Dioxane (1:1). Reflux (80-100°C) for 12-24h. -
Alternative:Reductive cleavage is generally avoided as it may debrominate the ring.
-
Part 4: Visualizing the Workflow
The following diagram illustrates the critical pathway for Bis-Boc synthesis, emphasizing the In-Process Control (IPC) points to ensure complete conversion.
Figure 2: Step-by-step workflow for Bis-Boc protection with critical checkpoints.
Part 5: Troubleshooting & Expert Insights
The "Halogen Dance" Risk
When using the Pivaloyl group for lithiation (e.g., treating N-Piv-3-bromo-2-aminopyridine with LDA), be aware that the lithiated species is unstable. The lithium can migrate, causing the bromine to "dance" to a more thermodynamically stable position (often C4 or C6).
-
Mitigation: Keep lithiation temperatures strictly below -70°C and quench immediately with the electrophile.
Deprotection of Bis-Boc
While Bis-Boc is stable to basic coupling conditions, it is acid-labile.
-
Protocol: Treat with TFA/DCM (1:4) at 0°C.
-
Observation: The first Boc comes off rapidly (minutes). The second Boc requires longer (1-2 hours).
-
Caution: If your molecule contains other acid-sensitive groups (e.g., acetals), use TMSOTf / 2,6-lutidine as a milder, non-protic deprotection method.
Solubility Issues
2-amino-bromopyridines are moderately polar. Bis-Boc protection renders them highly lipophilic, making them soluble in Hexane/EtOAc mixtures, which simplifies purification (silica plug is often sufficient).
References
-
Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408. [Link]
- Gribble, G. W., et al. (1992). Survey of Protecting Groups. Tetrahedron, 48(42). (General reference for amine protection stability).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4][5] Retrieved from [Link]
- Clayden, J., et al. (2005). Lithium-Halogen Exchange in Pyridines. Organolithiums: Selectivity for Synthesis. (Contextual grounding for halogen dance risks).
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for deprotection conditions).
Sources
- 1. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
One-Pot Synthesis Techniques for Polysubstituted Aminopyridine Derivatives
Abstract & Strategic Significance
Polysubstituted aminopyridines represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and anti-inflammatory agents. Traditional linear synthesis of these rings often involves harsh conditions (e.g., Chichibabin amination) or multi-step protection-deprotection sequences that suffer from poor atom economy.
This guide details one-pot synthetic strategies that circumvent these bottlenecks. We focus on two distinct methodologies:
-
Diversity-Oriented Synthesis (DOS): A 4-component Multicomponent Reaction (MCR) for rapid library generation of 2-amino-3-cyanopyridines.
-
High-Precision Synthesis: Microwave-assisted and metal-catalyzed protocols for specific substitution patterns.
Strategic Overview: Selecting the Right Methodology
| Feature | Method A: Green MCR (Protocol 1) | Method B: Microwave-Assisted (Protocol 2) | Method C: Metal-Catalyzed (Protocol 3) |
| Primary Mechanism | Knoevenagel / Michael / Cyclization | Rapid Thermal Condensation | C-H Activation or Cross-Coupling |
| Target Scaffold | 2-Amino-3-cyanopyridines | Dihydropyridines / Pyridines | Late-stage functionalized Aminopyridines |
| Atom Economy | High (>90%) | High | Moderate (Ligand/Base waste) |
| Reaction Time | 1–4 Hours | 5–20 Minutes | 12–24 Hours |
| Key Advantage | High diversity; Aqueous/Green solvents | Speed; Kinetic control | Access to difficult substitution patterns |
Mechanistic Insight: The MCR Pathway
Understanding the cascade mechanism is critical for troubleshooting. The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolizable ketone (or its enamine equivalent formed with ammonium acetate).
Figure 1: Mechanistic cascade for the 4-component synthesis of 2-amino-3-cyanopyridines.
Protocol 1: Green MCR Synthesis of 2-Amino-3-cyanopyridines
Application: Generation of diverse libraries for HTS (High-Throughput Screening). Chemistry: 4-Component Coupling (Aldehyde + Ketone + Malononitrile + Ammonium Acetate).[1][2][3]
Reagents & Materials[4][5][6][7][8][9][10][11][12][13][14]
-
Aryl Aldehyde (1.0 equiv): Electron-withdrawing groups (e.g., 4-NO2, 4-Cl) accelerate the reaction.
-
Acetophenone derivative (1.0 equiv): Or cyclic ketone (cyclohexanone) for fused systems.
-
Malononitrile (1.0 equiv): Source of the cyano group and nucleophilic carbon.
-
Ammonium Acetate (1.5 - 2.0 equiv): Nitrogen source.
-
Catalyst: Cu@Imine/Zeolite or Basic Ionic Liquid ([Bmim]OH) .
-
Note: For standard lab settings without nanocatalysts, Et3N (10 mol%) in refluxing ethanol is a validated alternative.
-
-
Solvent: Ethanol (95%) or Water (if using surfactant/microwave).
Step-by-Step Procedure
-
Charge: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (15 mmol).
-
Solvate: Add Ethanol (15 mL).
-
Catalyze: Add the chosen catalyst (e.g., 5 mol% Et3N or 20 mg Cu-Nanocatalyst).
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.
-
Checkpoint: The solution typically turns from clear to yellow/orange. Precipitation often begins within 30-60 minutes.
-
-
Monitor: Check TLC every 30 minutes (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
Workup (Self-Validating Step):
-
If solid precipitates: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove excess ammonium acetate.
-
If no precipitate: Pour the mixture into crushed ice (50 g). Stir vigorously for 10 minutes to induce crystallization.
-
Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.[5]
Analytical Validation
-
1H NMR (DMSO-d6): Look for the characteristic -NH2 broad singlet between
7.0–8.5 ppm (exchangeable with D2O). -
IR: Sharp nitrile (-CN) band at ~2200–2220 cm⁻¹.
Protocol 2: Microwave-Assisted Aqueous Synthesis
Application: Rapid synthesis of 2-aminopyrimidines or pyridines using water as a green solvent. Advantage: Reaction times reduced from hours to minutes; "on-water" effect accelerates hydrophobic interactions.
Procedure
-
Mixture Preparation: In a microwave-safe vial (10 mL), mix the aldehyde (1.0 mmol), ketone (1.0 mmol), and malononitrile (1.0 mmol).
-
Additives: Add Ammonium Acetate (1.5 mmol) and Water (3 mL).
-
Irradiation: Place in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar).
-
Settings: Power = 150W; Temperature Limit = 100°C; Time = 5–10 minutes.
-
-
Post-Reaction: Cool the vial using compressed air (built-in feature usually).
-
Isolation: The product typically floats or sinks as a distinct solid. Filter and wash with water.
Comparison of Efficiency:
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Time | 3 – 8 Hours | 5 – 15 Minutes |
| Yield | 65 – 80% | 85 – 96% |
| Solvent | Ethanol/Methanol | Water (Green Chemistry) |
| Side Products | Moderate (Aldol condensation byproducts) | Minimal |
Protocol 3: Metal-Catalyzed Late-Stage Functionalization
Application: Introducing the amino group onto a pre-formed halogenated pyridine core (Buchwald-Hartwig or Ullmann type). Use this when the MCR approach fails to provide the specific substitution pattern (e.g., substitution at C4 or C5 without a cyano group).
Reagents
-
Substrate: 2-Bromo-substituted pyridine.
-
Amine Source: Aqueous Ammonia (28%) or Benzylamine.
-
Catalyst System: CuI (10 mol%) + L-Proline (20 mol%) OR Pd2(dba)3 + BINAP.
-
Base: K2CO3 or Cs2CO3.
-
Solvent: DMSO or DMF.
Procedure (Cu-Catalyzed "Green" Variant)
-
Charge: Combine 2-bromopyridine derivative (1.0 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K2CO3 (2.0 mmol) in a screw-cap tube.
-
Amine Addition: Add Aqueous Ammonia (2 mL) and DMSO (1 mL).
-
Heat: Seal the tube tightly and heat to 80–100°C for 12 hours.
-
Safety Note: Ammonia pressure will build up. Use a pressure-rated vessel and blast shield.
-
-
Extraction: Cool, dilute with water, and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography is usually required for this method (unlike the MCR protocols).
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH; or Intermediate arrested. | Pour into ice water. If oil forms, scratch glass to induce nucleation. Check pH (should be basic ~8-9). |
| Low Yield | Knoevenagel step efficient, but Cyclization failed. | Increase Ammonium Acetate to 2.5 equiv.[1] Ensure temperature is >75°C to drive aromatization. |
| Sticky Gum | Oligomerization of malononitrile. | Reduce temperature by 10°C. Add surfactant (SDS) if using water. |
| Missing -NH2 Signal | Product is the intermediate "Michael adduct" (non-cyclized). | Reflux longer. Add a stronger base (e.g., piperidine) to force cyclization. |
Workflow Visualization
Figure 2: Decision logic for reaction monitoring and workup.
References
-
Elmkaddem, M., et al. (2010).[6] "Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions."[7][6] Chemical Communications.[7][6]
-
Goudarziafshar, H., et al. (2023). "Four-Component Synthesis of 2-Amino-3-Cyanopyridine Derivatives Catalyzed by Cu@imineZCMNPs." ResearchGate.
-
Letters in Applied NanoBioScience. (2022). "Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds."
-
Royal Society of Chemistry. (2025). "Cracking the code: the clinical and molecular impact of aminopyridines." RSC Advances.
-
MDPI. (2020). "Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines."
Sources
- 1. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing debromination side reactions during functionalization
The following Technical Support Guide addresses the critical issue of Minimizing Debromination Side Reactions during functionalization. This guide is structured to provide actionable, mechanism-based solutions for researchers encountering unwanted bromine loss (protodebromination) or chemoselectivity errors.
Topic: Preservation of Aryl Bromides During Functionalization Audience: Medicinal Chemists, Process Chemists, Organometallic Researchers
The Mechanistic Root Cause: Why is your Bromine Vanishing?
Before troubleshooting, you must diagnose the specific pathway of bromine loss. "Debromination" typically refers to two distinct failure modes:
-
Protodebromination (Reduction): The Ar-Br bond is cleaved and replaced by Ar-H. This is a side-reaction cycle competing with your cross-coupling.
-
Unwanted Exchange (Chemoselectivity): The Ar-Br bond reacts instead of your intended leaving group (e.g., Cl, OTf) or directing group.
Visualization: The Protodebromination "Leak"
The diagram below illustrates the "Hydride Leak"—the exact point in the catalytic cycle where a Palladium catalyst inadvertently reduces your bromide instead of coupling it.
Figure 1: The catalytic cycle of Protodebromination. Note that the presence of hydride donors (secondary alcohols, amines) diverts the Ar-Pd-Br intermediate toward reduction.
Troubleshooting Module: Palladium-Catalyzed Cross-Couplings
Scenario: You are performing a Suzuki, Buchwald, or Sonogashira coupling, and your aryl bromide is turning into a simple arene (Ar-H).
Critical Control Points[1]
A. Solvent Selection (The #1 Culprit)
Many standard Suzuki protocols use alcohols (EtOH, iPrOH) or aqueous mixtures.
-
The Problem: Palladium can perform
-hydride elimination on alkoxide ligands derived from secondary alcohols (like isopropanol), generating a Pd-H species that reduces your bromide. -
The Fix:
-
Eliminate Secondary Alcohols: Switch to primary alcohols (MeOH) or, ideally, tertiary alcohols (
-BuOH, -Amyl alcohol) which cannot undergo -hydride elimination. -
Use Aprotic Systems: If solubility permits, switch to THF, Dioxane, or Toluene.
-
B. Base Selection
-
The Problem: Amine bases (Et
N, DIPEA) can act as hydride sources at high temperatures. -
The Fix: Switch to inorganic bases.
-
Standard: K
CO or Cs CO .[1] -
Anhydrous: K
PO (anhydrous) in Toluene/Dioxane is the "Gold Standard" for minimizing hydrolysis and reduction side reactions.
-
C. Catalyst & Ligand Architecture
-
The Problem: Highly active, electron-rich bulky ligands (e.g.,
-Bu P) accelerate oxidative addition. While good for reactivity, they can also accelerate the oxidative addition into the wrong bond (if you have multiple halides) or stabilize the Pd-H intermediate. -
The Fix:
-
Use Bidentate Ligands (e.g., dppf, Xantphos).[2] These impose a bite angle that often favors reductive elimination of the coupled product over the reduced product.
-
Protocol Tip: High catalyst loading (>5 mol%) often exacerbates homocoupling and reduction. Optimize for lower loading (1-2 mol%) to starve the side reactions.
-
Comparative Data: Solvent Effects on Debromination
Yield of Ar-H byproduct in a model Suzuki coupling of 4-bromoanisole.
| Solvent System | Base | Temp (°C) | % Debromination (Ar-H) | Recommendation |
| Isopropanol / H | Et | 80 | 15 - 25% | AVOID (High Risk) |
| Ethanol / H | K | 80 | 5 - 10% | RISKY (Substrate dependent) |
| Toluene / H | K | 100 | < 1% | RECOMMENDED |
| THF (Anhydrous) | K | 65 | ~ 0% | BEST (For sensitive substrates) |
Troubleshooting Module: Organometallic Functionalization (Lithiation)
Scenario: You are attempting to lithiate an aryl bromide (e.g., for directed ortho-metalation) but the Lithium exchanges with the Bromine instead of deprotonating the ring.
The "Kinetic vs. Thermodynamic" Battle
Lithium-Halogen exchange is extremely fast (Kinetic) and exothermic. To preserve the Br, you must operate under strict Kinetic Control using non-nucleophilic bases.
Decision Tree: Preserving the Bromine
Figure 2: Workflow for preventing Li-Br exchange. Note that alkyllithiums (n-BuLi) are incompatible with preserving aryl bromides; Lithium Amides (LDA) are required.
Protocol: The "In-Situ Quench" (For Extremely Labile Substrates)
If your substrate undergoes debromination even at -78°C with LDA, use the In-Situ Quench method. This traps the lithiated species immediately, preventing it from having the lifetime required to undergo side reactions.
-
Mix: Combine your Electrophile (e.g., TMSCl, Borate ester) with your Substrate (Ar-Br) in THF at -78°C.
-
Add: Add the Base (LDA/LiTMP) dropwise to this mixture.
-
Mechanism: As soon as the Ar-Li species forms, it is immediately intercepted by the electrophile present in excess, bypassing the time-dependent degradation pathways.
Frequently Asked Questions (FAQ)
Q: Can I perform a Suzuki coupling on an Aryl Chloride while keeping an Aryl Bromide intact? A: generally, No. In standard Pd-catalysis, the rate of oxidative addition follows I > Br > OTf >> Cl. The catalyst will attack the Bromine first.
-
Exception: If the Chloride is activated (e.g., 2-chloropyridine) and the Bromide is deactivated (electron-rich), you might achieve selectivity, but it requires extensive screening.
-
Workaround: Convert the Bromide to a Silane or Boronate before attempting to couple the Chloride, or use a Nickel catalyst which has different chemoselectivity profiles (though Ni also attacks Br aggressively).
Q: I see "Hydrodebromination" in my LCMS. Is that the same as Protodebromination? A: Yes. Both terms refer to the replacement of Br with H. If you see this, check your solvent immediately. If you are using Ethanol/Water, switch to Toluene/Water or DMF.
Q: Does the "Halogen Dance" always happen? A: It is most common with Lithium Amides (LDA) on poly-halogenated rings (e.g., tribromobenzene). It is driven by thermodynamics—the Lithium moves to the position between two halogens (the most acidic proton). To stop it, keep the reaction at -78°C and quench strictly below -50°C.
References
-
Ligand Effects in Suzuki-Miyaura Coupling: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][4][5]2007 , 129, 3358. Link
-
Mechanism of Alcohol Oxidation/Reduction: Amatore, C.; Jutand, A. "Role of the Base in Palladium-Catalyzed Cross-Coupling." Acc.[6][7] Chem. Res.2000 , 33, 314. Link
-
Directed Ortho Metalation Guide: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chem. Rev.1990 , 90, 879. Link
-
Minimizing Exchange with Turbo-Grignards: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew. Chem. Int. Ed.2004 , 43, 3333.[8] Link
Sources
Recrystallization solvent systems for high-purity 5-Bromo-6-p-tolyl-pyridin-2-ylamine
[1]
Case ID: REC-5B6T-PYR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Solvent System Matrix
Compound Analysis: 5-Bromo-6-p-tolyl-pyridin-2-ylamine is a polyfunctional intermediate containing a basic 2-amino-pyridine core, a lipophilic p-tolyl group, and a heavy halogen (Bromine).[1] Its "push-pull" electronic structure (electron-donating amino group vs. electron-withdrawing bromo/pyridine ring) creates a specific solubility profile.[1] It typically exhibits high solubility in chlorinated solvents and medium-polarity esters but limited solubility in non-polar alkanes and cold alcohols.[1]
Primary Challenge: The 2-aminopyridine class is notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly when the melting point is depressed by impurities.[1][2][3]
Recommended Solvent Systems
| System Class | Solvent Composition | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| System A (Standard) | Ethanol / Water | 9:1 to 4:1 | General Purity (>98%) | Displacement: High solubility in hot EtOH; water acts as a strong anti-solvent, forcing lattice formation upon cooling.[1] |
| System B (High Purity) | Toluene / Heptane | 1:2 | Removal of Tarry Impurities | Lipophilic Selectivity: Toluene solubilizes the aromatic core hot; Heptane excludes polar byproducts. Excellent for removing non-polar oligomers. |
| System C (Recovery) | Ethyl Acetate / Hexanes | 1:4 | Maximizing Yield | Polarity Gradient: Good for recovering product from mother liquors, though risk of co-precipitating impurities is higher. |
Decision Logic & Molecular Interactions[1]
The selection of these systems is not arbitrary; it is based on the Dielectric Constant Differential and Lattice Energy principles.
-
Why Ethanol/Water? The 2-amino group acts as a Hydrogen Bond (H-bond) donor and acceptor.[1] Ethanol solvates this group effectively at high temperatures (
). Water, having a very high dielectric constant ( ), drastically reduces the solubility of the lipophilic p-tolyl and bromo regions of the molecule as the temperature drops, forcing precipitation. -
Why Toluene? The p-tolyl group interacts favorably with Toluene via
stacking interactions.[1] This system is superior for removing polar impurities (like unreacted inorganic salts or oxidized amino-species) which remain insoluble in the hot organic phase.
Visual Guide: Solvent Selection Logic
Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? Diagnosis: This is the most common issue with aminopyridines. It occurs when the compound precipitates as a supercooled liquid because the solution temperature is above the solvent-depressed melting point of the solid.[3] Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating to reflux.
-
Add Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol) to lower the saturation slightly.
-
Seed: Cool the solution very slowly to just below the boiling point. Add a tiny crystal of pure product (seed) to provide a nucleation surface.[4]
-
Agitate: Vigorously stir the solution. The mechanical energy can sometimes induce lattice formation over droplet formation.
Q2: The crystals are colored (brown/yellow) but should be off-white. Is this a problem? Diagnosis: Aminopyridines are susceptible to air oxidation, forming trace azo- or nitro- impurities that are highly colored.[1] Corrective Action:
-
Activated Charcoal: During the hot dissolution step (Step 2 in protocol), add activated charcoal (5-10 wt%). Stir for 15 minutes at reflux, then filter through a Celite pad while hot. This typically removes oxidized color bodies.
Q3: My yield is low (<50%). Where is my product? Diagnosis: The product is likely too soluble in the "cold" solvent mixture, or you used too much solvent initially. Corrective Action:
-
Concentrate: Rotovap the mother liquor down to 25% of its original volume and cool again (Second Crop).
-
Switch Systems: If using Ethanol/Water, switch to Toluene/Heptane. The temperature coefficient of solubility for this compound in Toluene is steeper, often resulting in better recovery.
Detailed Experimental Protocol (System A)
Objective: Purification of 10g Crude this compound.
Workflow Diagram
Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization system.
Step-by-Step Procedure
-
Preparation: Place 10g of crude solid in a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Add Ethanol (absolute) in small portions (start with 30mL) through the top of the condenser while heating the flask in an oil bath at
. -
Continue adding Ethanol dropwise until the solid just dissolves. Do not add excess solvent.
-
Checkpoint: If the solution is dark, add 0.5g Activated Charcoal and stir for 10 mins.
-
-
Hot Filtration (Critical):
-
If charcoal or insoluble particles are present, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel. Do not let the solution cool , or product will crystallize in the funnel.
-
-
Anti-Solvent Addition:
-
Maintain the filtrate at near-boiling temperature.
-
Add Deionized Water (warm) dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethanol to clear the turbidity (restore clear solution).[1]
-
-
Crystallization:
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold mixture of Ethanol/Water (1:1, 20mL).
-
Dry in a vacuum oven at
for 12 hours.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Recrystallization Techniques).
-
Carroll, R. D., et al. (2008). "Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists." Journal of Medicinal Chemistry, 51(3), 400-406. (Describes purification of similar aminopyridine/pyrimidine scaffolds).
-
Gao, Y., et al. (2019). "Preparation method of 2-amino-5-bromopyridine." China Patent CN109748864A. (Describes synthesis and purification of the direct analog).
-
Mettler Toledo. "Oiling Out in Crystallization - Troubleshooting Guide."[1] (Technical resource on Liquid-Liquid Phase Separation).
Sources
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
Technical Support Center: Palladium Removal from 5-Bromo-6-p-tolyl-pyridin-2-ylamine
Executive Summary & Diagnostic Triage
The Challenge: You are likely synthesizing 5-Bromo-6-p-tolyl-pyridin-2-ylamine via a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on a 2-amino-6-halo-pyridine precursor.
The "Sticky" Problem: Unlike simple aromatics, your product contains a 2-aminopyridine moiety . This structural feature acts as a bidentate ligand. The pyridine nitrogen and the exocyclic amine can chelate residual Palladium (Pd), creating stable complexes that resist standard crystallization or simple silica filtration.[1]
Immediate Action Required: Do NOT attempt standard recrystallization immediately. If the Pd content is high (>500 ppm), the metal will likely co-crystallize with your product, resulting in a grey/brown solid that fails elemental purity specifications (ICH Q3D).
Strategic Solutions: Scavenger Selection
For this specific substrate, we recommend Functionalized Silica Scavengers over Activated Carbon. Carbon is non-selective and may adsorb your product, causing yield loss, especially given the polarity of the amine.
Primary Recommendation: Thiol vs. DMT[2]
| Feature | SiliaMetS® Thiol (Si-SH) | SiliaMetS® DMT (Si-Dimercaptotriazine) |
| Chemistry | Propylthiol functionalized silica | 2,4,6-Trimercaptotriazine functionalized silica |
| Affinity | High affinity for Pd(II) and Pd(0). | Ultra-high affinity. Best for "difficult" chelates. |
| Selectivity | Good.[1] | Excellent. Unlikely to bind the amine product. |
| Use Case | First Line Defense. Start here for standard cleanup. | Rescue Mode. Use if Thiol fails or Pd < 50 ppm is required. |
| Cost | Moderate. | Higher. |
Technical Insight: The DMT scavenger is particularly effective for N-heterocycles because the triazine-thiol groups outcompete the pyridine nitrogen for Pd coordination more effectively than simple thiols.
Validated Removal Protocol
Objective: Reduce Pd content from ~1000 ppm to <10 ppm.
Step-by-Step Workflow
-
Dissolution: Dissolve your crude This compound in a solvent that dissolves the product well but does not deactivate the scavenger.
-
Recommended: THF, Ethyl Acetate, or Toluene.
-
Avoid: Alcohols (MeOH/EtOH) can sometimes reduce scavenger efficiency depending on the linker; check vendor specs. DMF/DMSO are hard to remove later.
-
-
Loading: Add SiliaMetS® Thiol (or equivalent).[2][3]
-
Ratio: 4–5 molar equivalents relative to the residual Pd (not the catalyst used). If residual Pd is unknown, use 10-20 wt% relative to the mass of the crude product.
-
-
Digestion:
-
Stir at 50°C for 4–12 hours.
-
Why Heat? Room temperature scavenging is often too slow for Pd trapped in aminopyridine complexes. Heat increases the exchange rate of the Pd from the product to the scavenger.
-
-
Filtration:
-
Filter the suspension through a pad of Celite® 545 or a 0.45 µm membrane filter.
-
Wash the cake with fresh solvent to recover adsorbed product.[1]
-
-
Analysis:
Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for purifying your specific compound.
Caption: Decision tree for selecting the appropriate scavenging method based on initial contamination levels and process constraints.
Troubleshooting & FAQs
Q: My product is still grey after using SiliaMetS Thiol. What happened? A: You likely have colloidal Palladium . While thiols bind soluble Pd(II) well, colloidal Pd(0) nanoparticles can slip through.
-
Fix: Switch to SiliaMetS® DMT or add a Celite filtration step before adding the scavenger to physically remove larger particulates.
Q: Can I use Activated Carbon (Charcoal) instead? A: Yes, but proceed with caution.
-
Risk:[1][3][7][8] Your molecule has a flat aromatic structure and a basic amine. It will stick to carbon. You might lose 10–20% of your yield.
-
Protocol: If you must use carbon, use Darco® KB-G (wetted). Stir for only 1–2 hours to minimize product adsorption.
Q: Will the scavenger remove the Bromine atom (Dehalogenation)? A: generally, No. Functionalized silicas are chemical scavengers, not reducing agents. However, avoid using Polymethylhydrosiloxane (PMHS) or conditions involving active hydride sources, as the 5-position bromine is susceptible to reduction if a catalyst is still active.
Q: What is the regulatory limit for Pd? A: Refer to ICH Q3D Elemental Impurities .
-
Oral Administration: Class 2B. The Permitted Daily Exposure (PDE) is generally 100 µ g/day .[9] For a standard 10g daily dose assumption, this equates to 10 ppm .
-
Parenteral/Inhalation: Limits are significantly lower (10 µ g/day or 1 ppm).
References & Authority
-
Biotage. (2023).[5] How to Remove Palladium in three easy steps. Link
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal. Link
-
ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link
-
Galaffu, N., et al. (2015).[10] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Link
-
BenchChem. (2025).[1] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. alfachemic.com [alfachemic.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Beyond the Methyl: The p-Tolyl Moiety in Structure-Activity Relationships
A Publish Comparison Guide for Drug Discovery Professionals
Executive Summary: The "Magic Methyl" Paradox
The p-tolyl moiety (4-methylphenyl) represents a classic paradox in medicinal chemistry. It is frequently a "potency anchor," providing a critical boost in binding affinity through hydrophobic displacement and shape complementarity (the "Magic Methyl" effect). However, it simultaneously introduces a "metabolic soft spot"—the benzylic carbon—which is a primary site for CYP450-mediated clearance.
This guide objectively compares the p-tolyl moiety against its common bioisosteres (p-chloro, p-fluoro, p-trifluoromethyl), analyzing the trade-offs between potency , metabolic stability , and electronic influence .
Physicochemical Profile & Electronic Impact
Before diving into case studies, it is essential to ground the p-tolyl group in quantitative physicochemical parameters. The methyl group at the para position acts as a weak electron donor via hyperconjugation, contrasting sharply with the electron-withdrawing nature of metabolic blocking groups like chlorine or fluorine.
Table 1: Comparative Physicochemical Properties of p-Substituted Phenyl Rings
| Substituent (R) | Hammett | Hansch | Molecular Weight (Da) | Metabolic Liability |
| -CH₃ (p-Tolyl) | -0.17 (Donor) | +0.56 | 15.0 | High (Benzylic Oxidation) |
| -H (Phenyl) | 0.00 | 0.00 | 1.0 | Moderate (Ring Oxidation) |
| -Cl (p-Chlorophenyl) | +0.23 (Withdrawer) | +0.71 | 35.5 | Low (Metabolic Blocker) |
| -F (p-Fluorophenyl) | +0.06 (Withdrawer) | +0.14 | 19.0 | Low (Metabolic Blocker) |
| -CF₃ (p-TFMP) | +0.54 (Strong EWG) | +0.88 | 69.0 | Very Low |
| -OCH₃ (p-Anisyl) | -0.27 (Donor) | -0.02 | 31.0 | Moderate (O-Dealkylation) |
Insight: The p-tolyl group is unique because it combines electron donation with increased lipophilicity . Replacing it with a p-chloro group maintains lipophilicity (
+0.56 vs +0.71) but inverts the electronics (-0.17 vs +0.23), which can disrupt cation- interactions or hydrogen bond strengths in the active site.
Deep Dive: Potency vs. Liability
Case Study A: The "Lipophilic Lock" in p38 MAPK Inhibitors
In the development of p38 MAP kinase inhibitors (e.g., BIRB 796 analogs), the p-tolyl moiety plays a critical structural role. The methyl group projects into a specific hydrophobic pocket (often the "selectivity pocket" adjacent to the ATP binding site), displacing water and increasing entropy-driven binding.
-
Observation: Removal of the methyl group (reverting to unsubstituted phenyl) often results in a 5-10x loss in potency .
-
Mechanism: The methyl group creates a "lipophilic lock," stabilizing the inhibitor in the DFG-out conformation.
Case Study B: The Metabolic Switch in Celecoxib
Celecoxib (Celebrex) utilizes a p-tolyl group on its pyrazole core. While this group contributes to COX-2 selectivity by filling a secondary hydrophobic pocket, it is also the drug's primary clearance mechanism.
-
Metabolic Pathway: CYP2C9 hydroxylates the benzylic methyl to a primary alcohol, which is rapidly oxidized to the carboxylic acid (inactive metabolite).
-
Strategic Decision: In this case, the rapid clearance was acceptable to achieve the necessary selectivity and safety profile. However, for drugs requiring longer half-lives (
), this liability must be blocked.
Visualizing the Decision Process
The following diagram outlines the logical flow for evaluating the p-tolyl moiety during Lead Optimization.
Figure 1: Strategic decision tree for optimizing p-tolyl containing leads. Note the divergence based on whether the methyl group drives potency or merely liability.
Experimental Protocols
To validate the SAR of a p-tolyl moiety, two key workflows are required: synthesis of the analog and assessment of its metabolic stability.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This is the industry-standard method for introducing p-tolyl and its bioisosteres.
Reagents:
-
Aryl Halide scaffold (Ar-Br or Ar-I)
-
p-Tolylboronic acid (or p-Chlorophenylboronic acid for comparison)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge: In a microwave vial, dissolve Aryl Halide (1.0 eq) and Boronic Acid (1.2 eq) in degassed Dioxane/Water.
-
Catalyze: Add Base (2.0 eq) and Pd catalyst (5 mol%).
-
React: Seal and heat to 90°C (or 110°C in microwave) for 1-4 hours. Monitor by LCMS for conversion.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purify: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (Look for characteristic methyl singlet at ~2.3-2.4 ppm).
Protocol B: Microsomal Stability Assay (Metabolic Liability Test)
This assay determines if the p-tolyl group is causing rapid clearance.
Materials:
-
Human/Rat Liver Microsomes (HLM/RLM)
-
NADPH Regenerating System
-
Test Compound (1 µM final conc.)
-
Internal Standard (e.g., Propranolol)
Step-by-Step Workflow:
-
Incubate: Pre-incubate microsomes (0.5 mg/mL) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate: Add NADPH to start the reaction (Time
). -
Sample: Aliquot samples at
min into ice-cold acetonitrile (to quench). -
Analyze: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculate: Plot ln(% remaining) vs. time. The slope
gives half-life: . -
Metabolite ID: For p-tolyl compounds, specifically scan for M+16 (Alcohol) and M+30 (Carboxylic Acid) peaks to confirm benzylic oxidation.
Metabolic Pathway Visualization
Understanding the specific degradation route is vital for designing blockers.
Figure 2: The sequential oxidation pathway of the p-tolyl moiety. The conversion to the carboxylic acid usually results in loss of activity and rapid renal excretion.
Conclusion & Recommendations
The p-tolyl moiety is a double-edged sword. It is an excellent tool for probing hydrophobic pockets and improving potency during early discovery. However, for late-stage lead optimization, it often represents a metabolic liability.
Recommendation:
-
Early Phase: Use p-tolyl to establish maximum binding affinity (the "Magic Methyl" boost).
-
Optimization Phase: If metabolic stability is poor (
), systematically replace the methyl with -Cl (to test electronic tolerance) or -CD₃ (to test kinetic isotope effect). -
Bioisostere: If the pocket is tight, -F is the best steric match; if the pocket is large and hydrophobic, -CF₃ or -Cl are superior metabolic blockers.
References
-
Celecoxib Mechanism & Metabolism
-
p38 MAP Kinase Inhibitor SAR (BIRB 796)
-
Bioisosterism & Metabolic Blocking
- Title: "Bioisosteric Replacements in Drug Design"
- Source: Cambridge MedChem Consulting
-
URL:[Link]
-
Benzylic Oxidation Mechanism
- Title: "Benzylic C–H Oxidation: Recent Advances and Applic
- Source: MDPI Molecules
-
URL:[Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic differentiation between 3-bromo and 5-bromo pyridine isomers
Topic: Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Structural Elucidation in Substituted Pyridine Scaffolds
Executive Summary & Scope Definition
In the context of drug discovery and intermediate synthesis, the differentiation between 3-bromopyridine and 5-bromopyridine motifs is a critical analytical challenge. It is vital to first establish the structural reality: in a mono-substituted pyridine ring, the 3-position and 5-position are chemically equivalent due to the
However, this guide addresses the practical and frequent challenge encountered in di-substituted systems , specifically 2-substituted pyridines (e.g., 2-amino, 2-methoxy, 2-halo). In these scaffolds, the symmetry is broken, creating two distinct regioisomers:
-
2-Substituted-3-bromopyridine (The "Proximal" Isomer)
-
2-Substituted-5-bromopyridine (The "Distal" Isomer)
Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and synthetic dead-ends. This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers using 1H NMR coupling constants (
The Structural Divergence
To understand the spectroscopic signatures, we must analyze the proton environments in both isomers. We assume a generic substituent "X" at the 2-position (e.g., -NH2, -Cl, -OCH3).
Isomer A: 2-Substituted-3-bromopyridine
-
Substitution Pattern: 1(N), 2(X), 3(Br).
-
Remaining Protons: H4, H5, H6.
-
Key Feature: The proton adjacent to the nitrogen (H6) has a neighboring proton at H5.
-
Spin System: AMX or ABC system (depending on field strength).
Isomer B: 2-Substituted-5-bromopyridine
-
Substitution Pattern: 1(N), 2(X), 5(Br).
-
Remaining Protons: H3, H4, H6.
-
Key Feature: The proton adjacent to the nitrogen (H6) is isolated from ortho-coupling (H5 is substituted with Br).
-
Spin System: H3 and H4 form a strong ortho-coupled system; H6 is isolated.
Primary Analytical Protocol: 1H NMR Spectroscopy
The most robust method for differentiation is 1H NMR, relying specifically on the coupling pattern of the H6 proton (most downfield signal, typically
The "H6 Coupling Rule"
This is the definitive diagnostic test.
| Feature | 3-Bromo Isomer (2-X-3-Br) | 5-Bromo Isomer (2-X-5-Br) |
| H6 Signal Appearance | Doublet of Doublets (dd) or Doublet | Singlet (s) or Fine Doublet (d) |
| Primary Coupling ( | ||
| Mechanistic Cause | H6 has an ortho neighbor (H5).[1][2][3][4][5][6][7][8][9][10][11] | H6 has NO ortho neighbor (H5 is Br). |
| Secondary Protons | H4 and H5 show ortho coupling ( | H3 and H4 show ortho coupling ( |
Detailed Spectral Analysis
Scenario 1: 3-Bromo Isomer
-
H6 (
to N): Appears as a doublet (or dd) with a characteristic ortho-coupling of ~5 Hz. -
H5 (
to N): Appears as a doublet of doublets (dd). It couples to H4 (ortho, large Hz) and H6 (ortho, medium Hz). -
H4 (
to N): Doublet or dd ( Hz).
Scenario 2: 5-Bromo Isomer
-
H6 (
to N): Appears as a sharp singlet or a doublet with very small meta-coupling ( Hz). Absence of ~5 Hz coupling is diagnostic. -
H3 & H4: These protons appear as a pair of doublets (AB system) with a large ortho-coupling constant (
Hz).
Secondary Validation: 1D NOE / NOESY
If the coupling patterns are ambiguous due to signal overlap, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial confirmation.
-
Hypothesis: The substituent X at position 2 is spatially close to position 3 but distant from position 5.
-
Experiment: Irradiate the protons on substituent X (e.g., N-H protons of an amine or methyl protons of a methoxy group).
| Observation | Conclusion |
| NOE Signal at Aromatic Region | 5-Bromo Isomer . (X is close to H3. H3 is present.)[3][4][12] |
| NO NOE Signal at Aromatic Region | 3-Bromo Isomer . (X is close to Position 3.[2][4][12] Position 3 is Br, so no proton exists to receive NOE.) |
Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for determining the isomer identity.
Caption: Decision tree for distinguishing 2-substituted-3-bromo vs. 5-bromo pyridine isomers via NMR.
Experimental Protocol: Standardized NMR Acquisition
To ensure resolution of the fine coupling constants (specifically the ~2 Hz meta coupling), high-quality data acquisition is required.
Objective: Acquire high-resolution 1H NMR spectrum suitable for
-
Sample Preparation:
-
Dissolve 5–10 mg of the pyridine derivative in 0.6 mL of DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred for aminopyridines to sharpen exchangeable protons and prevent aggregation.
-
Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).
-
-
Instrument Parameters:
-
Frequency: Minimum 400 MHz (500+ MHz recommended for second-order effects).
-
Spectral Width: 12–14 ppm (to capture downfield amide/amine protons if present).
-
Acquisition Time (AQ):
seconds. (Crucial for digital resolution of small couplings). -
Number of Scans (NS): 16–64 (depending on concentration).
-
Temperature: 298 K (25 °C).[9]
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Zero-fill to at least 64k points before Fourier Transform.
-
Manually phase and baseline correct.
-
Comparative Data Table
The following table summarizes the expected spectroscopic values for a generic 2-Amino-Bromo-Pyridine system (a common intermediate).
| Parameter | 2-Amino-3-bromopyridine | 2-Amino-5-bromopyridine |
| H6 Chemical Shift | ||
| H6 Multiplicity | dd ( | d ( |
| H4 Chemical Shift | ||
| H4 Multiplicity | dd ( | d ( |
| H5/H3 Chemical Shift | H5: | H3: |
| H5/H3 Multiplicity | dd ( | d ( |
| 13C NMR (C-Br) | C3-Br: Upfield shift ( | C5-Br: Upfield shift ( |
| 13C NMR (C-N) | C2-NH2: | C2-NH2: |
Note: Chemical shifts are approximate and solvent-dependent. Coupling constants (
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]
-
MDPI. (2011). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link][11]
-
National Institutes of Health. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academia.edu [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
